[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](3-methylbutan-2-yl)amine
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Overview
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and a methylbutylamine side chain. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methylbutan-2-ylamine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Known for its tautomeric properties and biological activities.
5-Amino-pyrazoles: Widely used as precursors in the synthesis of condensed heterocyclic systems.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with distinct chemical and biological properties.
These compounds share similar structural features but differ in their specific substituents and resulting biological activities, highlighting the uniqueness of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine.
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-8(2)9(3)12-6-11-7-13-14(5)10(11)4/h7-9,12H,6H2,1-5H3 |
InChI Key |
DQNMTFZVCMLTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC(C)C(C)C |
Origin of Product |
United States |
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